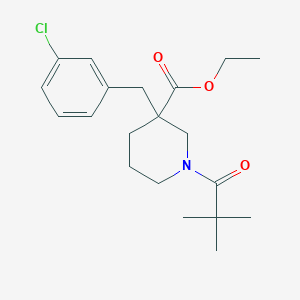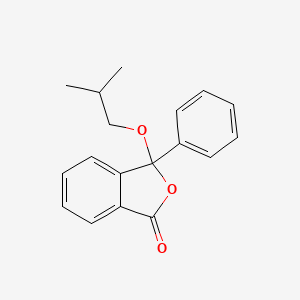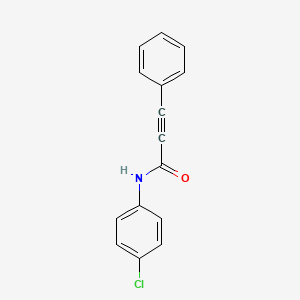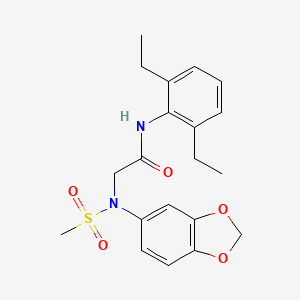
ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the p38/MAPK pathway. In inflammation studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway. In pain management studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to activate the opioid receptor pathway.
Biochemical and Physiological Effects:
ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can induce DNA damage and inhibit cell cycle progression. In inflammation studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. In pain management studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce pain sensitivity and induce analgesia.
実験室実験の利点と制限
One advantage of using ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A in lab experiments is its high potency and specificity. ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to have a high affinity for its target receptors and can produce significant effects at low concentrations. However, one limitation of using ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A is its potential toxicity. ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to have cytotoxic effects at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain management. Another direction is to optimize the synthesis method of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A to improve yield and purity. Additionally, more studies are needed to determine the safety and toxicity profile of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A in vivo. Overall, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has shown promising potential as a therapeutic agent, and further research is warranted to fully explore its applications.
合成法
The synthesis of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A involves the reaction of 3-chlorobenzylamine with 2,2-dimethylpropanoyl chloride to form the intermediate 3-chlorobenzyl 2,2-dimethylpropanoate. This intermediate is then reacted with piperidine-3-carboxylic acid ethyl ester in the presence of a catalyst to form ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A. The synthesis method of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been optimized to improve yield and purity.
科学的研究の応用
Ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. Pain management studies have shown that ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce pain sensitivity in animal models.
特性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3/c1-5-25-18(24)20(13-15-8-6-9-16(21)12-15)10-7-11-22(14-20)17(23)19(2,3)4/h6,8-9,12H,5,7,10-11,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNMWRBLMQORKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C(C)(C)C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5104838.png)

![1-C-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B5104850.png)

![5-{4-[(4-bromobenzyl)oxy]-3-chlorobenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104862.png)
![4-(4-biphenylyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5104879.png)

![1-benzyl-8-(2-furylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5104888.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide](/img/structure/B5104890.png)
![2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5104894.png)
![N-(2-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5104897.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5104898.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5104905.png)